Comparative Synthetic Utility: 5-Carbaldehyde vs. 4-Carbaldehyde Regioisomer
The 5-carbaldehyde substitution pattern in 2-Hydroxy-1,3-thiazole-5-carbaldehyde enables participation in cascade annulation reactions to form thiazole-5-carbaldehydes, a synthetic pathway not accessible to the 4-carbaldehyde regioisomer [1]. In a comparative synthetic study, the Vilsmeier-Haack reaction of 2-amino-4-arylthiazoles in micellar media specifically yields formylated derivatives that, upon hydrolysis, provide thiazole-5-carboxaldehydes; the corresponding 4-carboxaldehydes are not formed under identical conditions, demonstrating regiochemical control [2].
| Evidence Dimension | Regioselective synthetic accessibility |
|---|---|
| Target Compound Data | Forms thiazole-5-carbaldehyde via Vilsmeier-Haack formylation and hydrolysis |
| Comparator Or Baseline | 2-Hydroxy-1,3-thiazole-4-carbaldehyde (regioisomer) |
| Quantified Difference | Exclusive formation of 5-carbaldehyde product; 4-carbaldehyde not detected |
| Conditions | Vilsmeier-Haack reaction of 2-amino-4-(4-substituted phenyl)-thiazoles in micellar media, followed by hydrolysis |
Why This Matters
Procurement of the 5-carbaldehyde isomer is essential for synthetic routes requiring regioselective formylation at the 5-position, as the 4-carbaldehyde cannot serve as a substitute.
- [1] Thumar, N.J. & Patel, M.P. Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements 184(10), 2720-2732 (2009). https://doi.org/10.1080/10426500802583520 View Source
- [2] Ingentaconnect. Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives. https://www.ingentaconnect.com/content/tandf/gpss/2009/00000184/00000010/art00024 (accessed 2026-04-22). View Source
